Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane
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Overview
Description
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a phenylhexa-1,2-dien-3-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane typically involves the reaction of a phenylhexa-1,2-dien-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Ph-C=C=C-CH(OH)-CH=CH2+Me3SiCl→Ph-C=C=C-CH(O-SiMe3)-CH=CH2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and as a precursor for biologically active silanes.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane involves its ability to act as a silylating agent. The trimethylsilyl group can protect reactive hydroxyl groups, allowing for selective reactions to occur. The compound can also participate in various organic transformations, facilitating the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but with an acetylene group instead of the phenylhexa-1,2-dien-3-yloxy moiety.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but lacks the hexa-1,2-dien-3-yloxy structure.
Uniqueness
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane is unique due to its combination of a trimethylsilyl group with a phenylhexa-1,2-dien-3-yloxy moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
75072-62-7 |
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Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
InChI |
InChI=1S/C15H22OSi/c1-5-9-15(16-17(2,3)4)13-12-14-10-7-6-8-11-14/h6-8,10-12H,5,9H2,1-4H3 |
InChI Key |
OLPAHORPJCMKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C=CC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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